N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide
Overview
Description
Preparation Methods
The synthesis of N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide involves several steps. One common synthetic route includes the reaction of N-methylpropanamide with tetrahydro-2-furanylmethylamine under specific conditions . The reaction typically requires a catalyst and is conducted at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and function. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide can be compared with other similar compounds, such as:
N-Methyl-3-aminopropanamide: Lacks the tetrahydrofuran ring, making it less structurally complex.
N-Methyl-3-(2-furanylmethyl)amino-propanamide: Contains a furan ring instead of a tetrahydrofuran ring, which may affect its reactivity and applications.
The uniqueness of this compound lies in its tetrahydrofuran ring, which imparts specific chemical properties and reactivity .
Properties
IUPAC Name |
N-methyl-3-(oxolan-2-ylmethylamino)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-9(12)4-5-11-7-8-3-2-6-13-8/h8,11H,2-7H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBXQCCVGTVNAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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